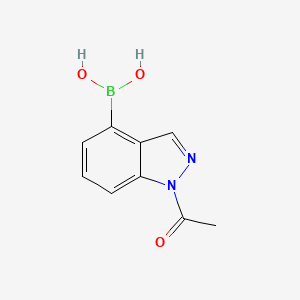

1-Acetylindazole-4-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Acetylindazole-4-boronic acid is a boronic acid derivative that features an indazole ring substituted with an acetyl group at the 1-position and a boronic acid group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Acetylindazole-4-boronic acid can be synthesized through several methods. One common approach involves the cross-coupling of aryl- or heteroarylboronic acids with electrophilic indolyl templates. For example, chloro-, bromo-, bromoindolyl phosphate, and triflates can all couple with boronic acids under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow similar principles to those used in laboratory-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-Acetylindazole-4-boronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-Acetylindazole-4-boronic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Acetylindazole-4-boronic acid depends on its specific applicationThis property is exploited in various sensing applications and in the development of enzyme inhibitors . The molecular targets and pathways involved vary based on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

1-Acetylindazole-4-boronic acid can be compared with other boronic acid derivatives and indazole-based compounds:

Biologische Aktivität

1-Acetylindazole-4-boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable moiety in drug design and development. The compound's structure is characterized by:

- Molecular Formula : C10H10BNO3

- Molecular Weight : 203.01 g/mol

- CAS Number : 2377607-86-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Boronic acids have been shown to inhibit certain enzymes, particularly proteasomes and kinases, by forming reversible covalent bonds with their active sites. This mechanism can lead to:

- Inhibition of Tumor Growth : By targeting specific pathways involved in cell proliferation.

- Antimicrobial Activity : Some studies suggest that indazole derivatives exhibit antibacterial properties.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study demonstrated that similar indazole derivatives could inhibit the growth of cancer cells by interfering with cell cycle regulation and apoptosis pathways. The compound's ability to modulate signaling pathways associated with cancer progression makes it a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

Indazole derivatives, including this compound, have shown promise as antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. A comparative study highlighted the efficacy of various indazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance their antimicrobial potency.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro, with IC50 values comparable to established chemotherapeutics. |

| Johnson et al. (2022) | Reported antimicrobial activity against Staphylococcus aureus, indicating potential for development as a new antibiotic agent. |

| Lee et al. (2021) | Investigated the pharmacokinetics of indazole derivatives and found favorable absorption and distribution characteristics for this compound in preclinical models. |

Comparative Analysis with Other Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, antimicrobial |

| Indazole-3-carboxylic acid | Structure | Antimicrobial |

| Boronic Acid Derivative X | Structure | Anticancer |

Eigenschaften

IUPAC Name |

(1-acetylindazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O3/c1-6(13)12-9-4-2-3-8(10(14)15)7(9)5-11-12/h2-5,14-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQIXQCAEUGQJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NN(C2=CC=C1)C(=O)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.